1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane
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Overview
Description
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[310]hexane is a bicyclic compound that contains a 3-azabicyclo[310]hexane core with a 3,4-difluorophenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclopropanation of maleimides with N-tosylhydrazones using a palladium catalyst . This method provides high yields and diastereoselectivity. Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes under photoredox catalysis .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve scalable and efficient routes such as the use of photochemistry for [2 + 2] cycloaddition reactions . These methods are designed to be robust and amenable to large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic core.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclopropanation, iridium photoredox catalysts for annulation reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclopropanation reactions yield 3-azabicyclo[3.1.0]hexane derivatives, while annulation reactions produce bicyclic scaffolds with contiguous stereocenters .
Scientific Research Applications
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Medicinal Chemistry: The compound is used in the design of novel ligands for metabotropic glutamate receptors, which are potential targets for treating neurological disorders.
Materials Science: The unique structural features of the compound make it suitable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets such as metabotropic glutamate receptors. The compound acts as an antagonist at these receptors, inhibiting their activity and modulating neurotransmitter release . This mechanism is crucial for its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid hydrochloride (LY3020371·HCl): A potent metabotropic glutamate receptor antagonist with antidepressant-like activity.
1,5-Diazabicyclo[3.1.0]hexane: A related bicyclic compound with applications in electrochemistry and materials science.
Uniqueness
1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Its ability to act as a selective antagonist at metabotropic glutamate receptors sets it apart from other similar compounds .
Properties
CAS No. |
923567-64-0 |
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Molecular Formula |
C12H13F2N |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H13F2N/c1-15-6-9-5-12(9,7-15)8-2-3-10(13)11(14)4-8/h2-4,9H,5-7H2,1H3 |
InChI Key |
WXIVKHRXEAQSCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC2(C1)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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